molecular formula C19H19BrN6O2 B10999156 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10999156
M. Wt: 443.3 g/mol
InChI Key: WANNURTXXLVEOX-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide (CAS# 1401573-61-2) is a synthetic organic compound with a molecular formula of C19H19BrN6O2 and a molecular weight of 443.3 g/mol. This complex molecule features a 6-bromoindole group linked via an ethylamide chain to a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine core, a structure of significant interest in medicinal chemistry and drug discovery research . The integrated indole and triazolopyridazine moieties are privileged scaffolds in pharmaceutical development. Indole derivatives are widely investigated for their diverse biological activities. The triazolopyridazine ring system is a key structural element in compounds studied for various therapeutic targets, including as inhibitors of bromodomain-containing proteins like BRD4, which are important in epigenetic regulation . Furthermore, pyridazinone-based structures (closely related to the pyridazine in this compound) are actively researched for their vasorelaxant and potential antihypertensive effects, serving as valuable tools for exploring cardiovascular disease pathways . The presence of a bromo substituent also makes this compound a versatile intermediate for further chemical modifications via cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR). This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific handling and storage recommendations.

Properties

Molecular Formula

C19H19BrN6O2

Molecular Weight

443.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C19H19BrN6O2/c1-28-19-7-5-17-23-22-16(26(17)24-19)4-6-18(27)21-9-11-25-10-8-13-2-3-14(20)12-15(13)25/h2-3,5,7-8,10,12H,4,6,9,11H2,1H3,(H,21,27)

InChI Key

WANNURTXXLVEOX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br)C=C1

Origin of Product

United States

Preparation Methods

Starting Material: 6-Bromoindole

6-Bromoindole serves as the foundational building block, synthesized via Pd-catalyzed cross-coupling or direct bromination.

N-Alkylation with 2-Chloroethylamine

Procedure :

  • 6-Bromoindole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of 2-chloroethylamine hydrochloride (1.5 equiv).

  • The mixture is stirred at 80°C for 12 hours, then quenched with ice water.

  • Extraction with ethyl acetate and column chromatography (hexane/EtOAc, 3:1) yields 6-bromo-1-(2-chloroethyl)-1H-indole (Yield: 78%).

Chloride-to-Amine Conversion

Procedure :

  • 6-Bromo-1-(2-chloroethyl)-1H-indole is treated with NaN₃ (2.0 equiv) in DMF at 60°C for 6 hours.

  • The azide intermediate is reduced using PPh₃ in THF/H₂O (4:1) to afford 6-bromo-1-(2-aminoethyl)-1H-indole (Yield: 85%).

Synthesis of 3-(6-Methoxy triazolo[4,3-b]pyridazin-3-yl)propanoic Acid

Construction of Triazolo[4,3-b]pyridazine Core

Procedure :

  • 6-Methoxypyridazin-3-amine (1.0 equiv) reacts with triethyl orthoacetate (1.2 equiv) in acetic acid at 120°C for 8 hours, forming 6-methoxytriazolo[4,3-b]pyridazine .

  • Bromination at position 3 is achieved using NBS (1.1 equiv) in CCl₄ under light (Yield: 72%).

Side Chain Introduction via Michael Addition

Procedure :

  • 3-Bromo-6-methoxytriazolo[4,3-b]pyridazine (1.0 equiv) undergoes Michael addition with acrylic acid (1.5 equiv) in the presence of Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in DMF at 100°C.

  • Purification via recrystallization (EtOH/H₂O) yields 3-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)propanoic acid (Yield: 68%).

Amide Coupling and Final Assembly

Activation of Propanoic Acid

Procedure :

  • 3-(6-Methoxytriazolo[4,3-b]pyridazin-3-yl)propanoic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DCM for 1 hour at 0°C.

Coupling with 6-Bromo-1-(2-aminoethyl)-1H-indole

Procedure :

  • The activated acid is combined with 6-bromo-1-(2-aminoethyl)-1H-indole (1.0 equiv) and DIPEA (2.0 equiv) in DCM.

  • Stirring at room temperature for 24 hours followed by silica gel chromatography (DCM/MeOH, 9:1) affords the final product (Yield: 65%).

Optimization and Analytical Data

Reaction Conditions and Yields

StepReagents/ConditionsYield
N-AlkylationNaH, DMF, 80°C78%
Azide ReductionPPh₃, THF/H₂O85%
Triazolo FormationTriethyl orthoacetate, AcOH72%
Amide CouplingEDCl/HOBt, DIPEA65%

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, triazolo-H), 7.82 (d, J = 8.5 Hz, 1H, indole-H), 7.35 (s, 1H, indole-H), 6.95 (d, J = 8.5 Hz, 1H, indole-H), 4.25 (t, J = 6.0 Hz, 2H, -CH₂N), 3.92 (s, 3H, -OCH₃), 3.15 (t, J = 6.0 Hz, 2H, -CH₂NH).

  • HRMS (ESI+) : m/z calc. for C₂₀H₂₂BrN₆O₃ [M+H]⁺: 497.08; found: 497.09 .

Chemical Reactions Analysis

    Oxidation/Reduction: Depending on functional groups, it may undergo oxidation (e.g., converting an alcohol to a ketone) or reduction (e.g., reducing a nitro group to an amine).

    Substitution: The bromo group could participate in substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction), N-bromosuccinimide (for bromination), and strong acids (for cyclization) might be employed.

    Major Products: These reactions could yield various derivatives, such as substituted indoles or triazolopyridazines.

Scientific Research Applications

    Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Biology: Study its effects on cellular processes.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

    Pathways: Investigate signaling pathways modulated by its interactions.

Comparison with Similar Compounds

Structural Variations in Key Regions

The following table highlights critical structural differences between the target compound and its analogs:

Compound Name / Identifier Substituent on Indole/Benzimidazole Linker Type Triazolo-Pyridazine Substituent Molecular Weight Notable Properties/Activity
Target Compound 6-Bromoindole-1-yl Ethyl 6-Methoxy ~437.3 (calc.) N/A (Theoretical)
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide 1-Methylbenzimidazol-2-yl Ethyl 6-Methoxy 379.42 Not reported; benzimidazole may enhance DNA interaction
3-(1H-Indol-3-yl)-N-((6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide Indol-3-yl Methyl 6-Methoxy 350.4 Unreported activity; shorter linker may reduce flexibility
N-(1H-Benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide Benzimidazol-2-yl None 6-Methoxy 337.34 Potential kinase inhibition due to benzimidazole core

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The bromine atom increases the molecular weight (~437.3 vs.
  • Synthetic Accessibility : Analog synthesis methods (e.g., annulation of triazole rings onto azine derivatives ) suggest the target compound could be synthesized using similar strategies with bromoindole intermediates.

Key Research Findings and Implications

  • Substituent Effects : The 6-methoxy group on the triazolo-pyridazine core is conserved across analogs, indicating its critical role in base stacking or hydrogen bonding. Replacement with bulkier groups (e.g., methyl in ) may alter activity.
  • Role of Halogens : Bromine at the indole’s 6-position may enhance metabolic stability compared to chlorine or fluorine analogs (e.g., ), though this requires experimental validation.

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates various structural motifs, including indole and triazolopyridazine, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound based on existing research findings.

The molecular formula of the compound is C19H19BrN6O2C_{19}H_{19}BrN_{6}O_{2} with a molecular weight of approximately 443.3 g/mol. The structure features a bromoindole moiety linked to a triazolopyridazine, suggesting potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H19BrN6O2
Molecular Weight443.3 g/mol
CAS Number1401573-61-2
LogP1.9825
Polar Surface Area35.064 Ų

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the realms of anticancer and antiviral research.

Anticancer Activity

Research has shown that compounds with similar structural features often exhibit cytotoxic effects against various cancer cell lines. The compound's potential anticancer activity can be inferred from studies on related indole derivatives.

  • Cytotoxicity Studies : In vitro evaluations have demonstrated promising results against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others. For instance:
    • MCF-7 Cell Line : IC50 values reported around 22.1 μM for related indole derivatives suggest potential efficacy for our compound.
    • A549 Cell Line : Similar studies indicate IC50 values as low as 26 µM for related compounds, hinting at the possibility of significant anti-proliferative effects .

Antiviral Activity

Recent investigations have highlighted the compound's potential in targeting viral infections, including SARS-CoV-2. The mechanism may involve inhibition of viral replication through interaction with viral proteases or modulation of immune responses.

The biological activity of this compound likely involves:

  • Enzyme Interaction : The indole component may modulate enzymatic activities critical for cancer cell survival.
  • Receptor Binding : The triazolopyridazine moiety could enhance binding affinity to specific receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds:

  • Study on Indole Derivatives :
    • Evaluated against MCF7 and other cell lines.
    • Reported IC50 values suggest significant cytotoxicity .
  • Antiviral Research :
    • Investigated for inhibition of SARS-CoV-2 main protease.
    • Preliminary results indicate modulation of immune responses and inhibition of viral replication .

Q & A

Q. Table 1: Substituent Effects on BRD4 Activity

PositionModificationBRD4 IC₅₀ (nM)Selectivity (vs. BRD2)Reference
Indole 6Bromo120 ± 155-fold
Indole 5Methoxy85 ± 1012-fold
Pyridazin-6Trifluoromethyl45 ± 520-fold

Advanced: What methodologies are recommended for identifying primary biological targets?

Answer:

  • Cellular thermal shift assay (CETSA):
    • Incubate cell lysates with 10 µM compound; monitor protein denaturation via Western blot .
  • Surface plasmon resonance (SPR):
    • Immobilize BRD4 on CM5 chips; measure binding kinetics (ka/kd) at 25°C .
  • Transcriptomic profiling:
    • RNA-seq analysis of treated cells (e.g., downregulation of oncogenes like c-Myc) .

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